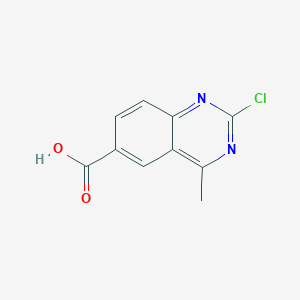
cis-2-Methoxycyclopentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Methoxycyclopentane-1-sulfonyl chloride: is a chemical compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxy group and a cyclopentane ring. This compound is known for its reactivity and is used in various organic synthesis applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxycyclopentane-1-sulfonyl chloride typically involves the reaction of cis-2-methoxycyclopentanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
cis-2-Methoxycyclopentanol+SOCl2→cis-2-Methoxycyclopentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: cis-2-Methoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation of the methoxy group.
Aplicaciones Científicas De Investigación
cis-2-Methoxycyclopentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-2-Methoxycyclopentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The methoxy group and cyclopentane ring influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
cis-2-Methoxycyclopentane-1-sulfonamide: Similar structure but with an amide group instead of a chloride.
cis-2-Methoxycyclopentane-1-sulfonate: Similar structure but with an ester group instead of a chloride.
cis-2-Methoxycyclopentane-1-sulfonothioate: Similar structure but with a thiol group instead of a chloride.
Uniqueness: cis-2-Methoxycyclopentane-1-sulfonyl chloride is unique due to its high reactivity and versatility in organic synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C6H11ClO3S |
|---|---|
Peso molecular |
198.67 g/mol |
Nombre IUPAC |
(1R,2S)-2-methoxycyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
HMNCIUASKYPWAQ-NTSWFWBYSA-N |
SMILES isomérico |
CO[C@H]1CCC[C@H]1S(=O)(=O)Cl |
SMILES canónico |
COC1CCCC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



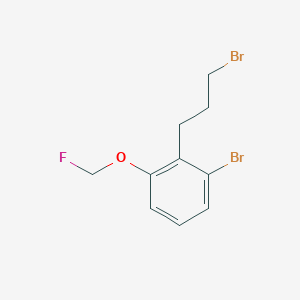
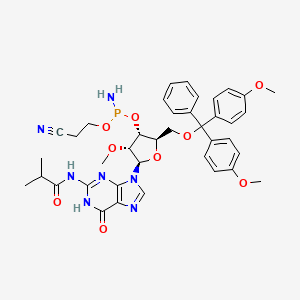


![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
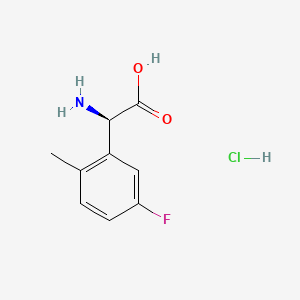
![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)
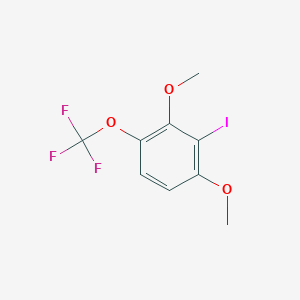


![(R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14042492.png)
